molecular formula C12H10N2O B8601684 4-(2-Aminopyridin-4-yl)benzaldehyde

4-(2-Aminopyridin-4-yl)benzaldehyde

Cat. No. B8601684
M. Wt: 198.22 g/mol
InChI Key: ZFWUINFXVDXURB-UHFFFAOYSA-N
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Patent
US07125888B2

Procedure details

A stream of HCl gas was bubbled into a suspension of tert-butyl 4-(4-formylphenyl)pyridin-2-ylcarbamate (2-1, 486 mg, 1.63 mmol) in EtOAc (50 mL) at 0° C. for 2 min. The acidified solution was allowed to reach 23° C. and was then stirred for 18 h. The reaction mixture was concentrated to give 4-(2-aminopyridin-4-yl)benzaldehyde (2-2) as an off-white solid. 1H NMR (300 MHz, CDCl3) δ 10.07 (s, 1H), 8.18 (d, 1H, J=5.5 Hz), 7.97 (d, 2H, J=8.6 Hz), 7.74 (d, 2H, J=8.1 Hz), 6.91 (dd, 1H, J=5.5, 1.5 Hz), 6.73 (s, 1H), 4.61 (s, 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-(4-formylphenyl)pyridin-2-ylcarbamate
Quantity
486 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][N:13]=[C:12]([NH:16]C(=O)OC(C)(C)C)[CH:11]=2)=[CH:6][CH:5]=1)=[O:3]>CCOC(C)=O>[NH2:16][C:12]1[CH:11]=[C:10]([C:7]2[CH:8]=[CH:9][C:4]([CH:2]=[O:3])=[CH:5][CH:6]=2)[CH:15]=[CH:14][N:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
tert-butyl 4-(4-formylphenyl)pyridin-2-ylcarbamate
Quantity
486 mg
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)C1=CC(=NC=C1)NC(OC(C)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
was then stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach 23° C.
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=NC=CC(=C1)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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